5-Methoxybicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
1823044-64-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methoxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c1-10-8-4-5-2-6(8)3-7(5)9/h5-6,8H,2-4H2,1H3 |
InChI Key |
JJAZPXZSNVRJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1CC2=O |
Origin of Product |
United States |
Preparation Methods
Classical Diels-Alder Approach
The synthesis of bicyclo[2.2.1]heptane derivatives, including methoxy-functionalized variants, often employs the Diels-Alder reaction between cyclopentadiene and acyclic olefins such as 2-butene or its derivatives. This reaction forms the core bicyclic structure efficiently and regioselectively.
Cyclopentadiene + 2-Butene → Bicyclo[2.2.1]heptane derivative
- Temperature: Typically conducted at low temperatures (~−20°C to room temperature) to control regioselectivity.
- Catalyst: No catalyst needed; however, Lewis acids like AlCl₃ can accelerate the reaction.
- Solvent: Toluene or hexane are common choices.
Functionalized Diels-Alder for Oxy-Substituted Derivatives
In recent studies, such as the work by Zhang et al., a sequential Diels-Alder followed by rearrangement was used to synthesize functionalized bicyclo[2.2.1]heptanes with oxy groups at bridgehead positions, which can be further methylated to obtain methoxy derivatives.
- Use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes.
- Temperature: -20°C for the initial Diels-Alder step, followed by heating to 80°C for rearrangement.
- Catalysts: MeAlCl₂ (methylaluminum dichloride) for rearrangement.
- Formation of intermediates like 1,3-dioxabicyclo[2.2.1]heptanes.
- These intermediates serve as precursors for methoxy substitution at the bridgehead.
Isomerization and Functionalization of Bicyclo[2.2.1]heptanes
Isomerization of Methyl-Substituted Bicycloheptanes
The synthesis of 5-methoxy derivatives involves selective isomerization of methylated bicyclo[2.2.1]heptanes. An acid-catalyzed rearrangement is often employed, with reaction temperatures ranging from 20°C to 400°C depending on catalyst strength.
| Catalyst Type | Temperature Range | Pressure | Remarks |
|---|---|---|---|
| Strong acid (e.g., H₂SO₄) | 20–150°C | Atmospheric | Efficient for isomerization to methoxy derivatives |
| Medium acid strength | 150–250°C | No specific pressure | Suitable for controlled rearrangement |
| Weak acid | 250–400°C | No specific pressure | For high-temperature rearrangements |
One-Pot Diels-Alder and Isomerization
The process can be streamlined into a one-step reaction where 2-butene and cyclopentadiene are reacted in the presence of an acid catalyst, directly yielding methoxy-substituted bicyclo[2.2.1]heptanes.
- Temperature: 150–350°C
- Catalyst: Acidic (e.g., p-toluenesulfonic acid)
- Pressure: Ambient or slightly elevated
Alternative Synthetic Strategies
Radical and Photochemical Methods
Photochemical transformations have been explored for functionalizing the bicyclo[2.2.1]heptane skeleton, including oxy-functionalization at bridgehead carbons, which could be adapted for methoxy groups. These methods often involve UV irradiation and radical initiators, but are less common for direct synthesis of 5-methoxy derivatives.
Functional Group Interconversions
Starting from simpler derivatives, such as norbornanone or norcamphor , methylation at the bridgehead position can be achieved via methylation reagents like methyl iodide or dimethyl sulfate under basic conditions, followed by oxidation to introduce the ketone functionality.
Summary of Key Data and Reaction Conditions
| Method | Starting Materials | Key Reagents | Temperature | Catalyst | Yield | Remarks |
|---|---|---|---|---|---|---|
| Diels-Alder + Rearrangement | Cyclopentadiene + 2-butene | MeAlCl₂, acid | −20°C to 80°C | Lewis acids, acids | Variable | Functionalized intermediates for methoxy substitution |
| One-step Diels-Alder + Isomerization | 2-Butene + Cyclopentadiene | Acid catalyst | 150–350°C | Acid | High | Streamlined synthesis of methoxy derivatives |
| Methylation of Norbornanone | Norbornanone derivatives | Methyl iodide, base | Room temp | NaH, K₂CO₃ | Moderate to high | For methylation at bridgehead |
Chemical Reactions Analysis
Types of Reactions
5-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[2.2.1]heptan-2-one scaffold is versatile, with substituents significantly altering physicochemical and functional properties. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*Estimated based on structural similarity to camphor.
Key Research Findings
Stereochemical Resolution : The absolute configuration of bicyclo[2.2.1]heptan-2-one was unambiguously determined via X-ray crystallography of its 2-chlorocarboxamide precursor, resolving prior ambiguities .
Reactivity Limitations : Bicyclo[2.2.1]heptan-2-one derivatives exhibit low reactivity in radical anion coupling, favoring reduction over substitution due to steric and electronic constraints .
Natural Occurrence: Bicyclic ketones are minor components in plant extracts (e.g., Artemisia annua), contributing to ecological defense mechanisms .
Q & A
Q. What are the primary synthetic strategies for 5-Methoxybicyclo[2.2.1]heptan-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves oxidation of methoxy-substituted bicyclic alcohols (e.g., 5-methoxybicyclo[2.2.1]heptan-2-ol) using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions . Alternative routes include Baeyer-Villiger oxidation of Diels-Alder-derived precursors (e.g., 7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one) with peracids to introduce ketone functionality . Optimization focuses on solvent polarity (e.g., dichloromethane for radical stabilization), temperature (0–25°C), and reaction time (4–12 hours) to minimize side products .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural confirmation employs:
- ¹H/¹³C NMR : To identify methoxy (-OCH₃) and ketone (C=O) signals, with bicyclic proton environments showing characteristic splitting patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 154 for C₈H₁₀O₂) and fragmentation patterns validate the bicyclic framework .
- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomeric forms .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : Key reactions include:
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for probing steric effects in bicyclic systems .
- Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr₃ to form hydroxyl derivatives for further functionalization .
- Photochemical Rearrangements : UV irradiation induces ring-opening or transannular reactions, studied via time-resolved spectroscopy .
Advanced Research Questions
Q. How is stereochemical purity assessed in this compound derivatives?
- Methodological Answer : Absolute configuration is determined via:
- Single-Crystal X-ray Diffraction : Resolves spatial arrangement of substituents (e.g., methoxy vs. ketone groups) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and polar mobile phases (e.g., hexane/isopropanol) .
- Optical Rotation Comparisons : Matches experimental [α]D values with literature data for known stereoisomers .
Q. Why do certain enolates fail to couple with this compound in photostimulated reactions?
- Methodological Answer : Cyclic enolates (e.g., bicyclo[2.2.1]heptan-2-one enolates) exhibit low reactivity due to steric hindrance and unfavorable radical anion stabilization. Computational modeling (DFT) shows that bulky bicyclic frameworks hinder orbital overlap with radical intermediates, favoring reduction pathways (e.g., hydrogen abstraction) over coupling .
Q. What role does this compound play in prostaglandin synthesis?
Q. How can isotopic labeling (e.g., ¹⁴C) be applied to study metabolic pathways of bicyclic ketones?
- Methodological Answer : ¹⁴C-labeled this compound is synthesized via:
- Radiolabeled Precursors : Using ¹⁴C-methyl iodide to introduce the methoxy group .
- Tracer Studies : Administering labeled compounds in vitro/in vivo and tracking metabolites via scintillation counting or autoradiography .
Q. What computational tools predict the drug-likeness of this compound derivatives?
- Methodological Answer :
- SwissADME : Predicts pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
- Molecular Docking : Screens binding affinity to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
